molecular formula C12H25N B1461423 (Cyclohexylmethyl)(3-methylbutan-2-yl)amine CAS No. 1040017-88-6

(Cyclohexylmethyl)(3-methylbutan-2-yl)amine

Cat. No. B1461423
CAS RN: 1040017-88-6
M. Wt: 183.33 g/mol
InChI Key: DORXSXWUMDNNDD-UHFFFAOYSA-N
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Description

(Cyclohexylmethyl)(3-methylbutan-2-yl)amine, also known as CMBMA, is a chemical compound found in a variety of contexts, including pharmaceuticals, food products, and industrial chemicals. CMBMA is a versatile compound, with multiple applications in scientific research and a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Studies

New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including (cyclohexylmethyl)(3-methylbutan-2-yl)amine, have been synthesized and studied for their structural properties. These compounds are significant for understanding the complexation stability constants with Cu(II), showcasing their potential in coordination chemistry and metal complex formation (Pařík & Chlupatý, 2014).

Catalytic Applications

Research into bis(diphenylphosphino)amine (PNP) ligands with different alkyl and cycloalkyl substituents, including the cyclohexylmethyl group, highlights their use as efficient catalysts in ethylene tetramerization. These findings point to the critical role of substituent structure on the N-alkyl moiety of PNP ligands in optimizing catalytic performance, which can drastically influence product selectivity and activity in polymerization processes (Kuhlmann et al., 2007).

Hydrodenitrogenation Studies

Investigations into the hydrodenitrogenation (HDN) of alkylamines, including compounds structurally related to (cyclohexylmethyl)(3-methylbutan-2-yl)amine, over sulfided NiMo/Al2O3 catalysts reveal insights into the mechanisms influencing the removal of nitrogen-containing groups. This research is crucial for understanding the HDN process's efficiency and selectivity, which has implications for fuel processing and environmental remediation (Zhao & Prins, 2004).

Synthesis of Enynes

A study on the palladium-catalyzed reaction of vinyl bromides with terminal alkynes, leading to 1,3-enynes, demonstrates the versatility of using various alkynes, including those related to (cyclohexylmethyl)(3-methylbutan-2-yl)amine. This research contributes to the field of organic synthesis, providing a method for constructing complex molecular architectures from simple precursors (Feuerstein et al., 2006).

Novel Heterocyclic Syntheses

The synthesis of unusual heterocycles through the aza-Claisen rearrangement, involving compounds structurally akin to (cyclohexylmethyl)(3-methylbutan-2-yl)amine, opens new avenues for creating bioactive molecules. This research has potential implications for pharmaceutical development and the exploration of biological activity (Majumdar & Samanta, 2001).

Renin Inhibition for Hypertension

The discovery of VTP-27999, a nonpeptidic alkyl amine renin inhibitor, showcases the therapeutic potential of compounds including (cyclohexylmethyl)(3-methylbutan-2-yl)amine derivatives. This compound demonstrates selectivity, oral bioavailability, and efficacy in hypertension models, highlighting its potential for clinical utility in treating cardiovascular diseases (Jia et al., 2011).

properties

IUPAC Name

N-(cyclohexylmethyl)-3-methylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORXSXWUMDNNDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NCC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Cyclohexylmethyl)(3-methylbutan-2-yl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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